Compound 101, also known as Cmpd101, is a small molecule inhibitor that selectively targets G protein-coupled receptor kinases 2 and 3 (GRK2/3). [, , , , , , , , , , , , , , , , , , , ] This compound has emerged as a valuable tool in scientific research, specifically in the study of G protein-coupled receptor (GPCR) signaling pathways and their downstream effects. [, , , , , , , , , , , , , , , , , , , ] Its ability to selectively inhibit GRK2/3 allows researchers to dissect the complex interplay between GRKs, β-arrestins, and GPCRs in various physiological and pathological contexts. [, , , , , , , , , , , , , , , , , , , ]
CMPD101 was synthesized at the University of Bath in the United Kingdom. The synthesis process involves a nine-step reaction sequence starting from isonicotinic acid hydrazide, resulting in a compound characterized by high purity (greater than 99%) and specific structural features that enable its biological activity .
CMPD101 falls under the category of pharmacological agents, specifically as an inhibitor of G Protein-Coupled Receptor Kinases. It is utilized in biochemical research to investigate receptor desensitization mechanisms and the modulation of signaling pathways in neurons.
The synthesis of CMPD101 involves multiple steps, beginning with isonicotinic acid hydrazide. The detailed synthetic route includes:
The synthesis has been documented to yield CMPD101 with high efficiency and reproducibility, making it suitable for extensive biological studies .
The synthesis was optimized to ensure that each intermediate was characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity.
CMPD101 has a complex molecular structure characterized by:
This structure contributes to its ability to interact with specific protein targets involved in receptor signaling pathways.
The molecular formula for CMPD101 is CHFNO, with a molecular weight of approximately 371.33 g/mol. The compound's structural features facilitate its function as a selective inhibitor of G Protein-Coupled Receptor Kinases .
CMPD101 primarily functions through competitive inhibition of G Protein-Coupled Receptor Kinases. The compound has been shown to inhibit the phosphorylation processes that lead to receptor desensitization, particularly in opioid receptors.
In vitro studies reveal that CMPD101 effectively prevents agonist-induced desensitization of mu-opioid receptors by blocking GRK2/3 activity. This inhibition results in sustained receptor signaling, which is crucial for understanding pain modulation mechanisms .
The mechanism by which CMPD101 exerts its effects involves:
Experimental data indicate that at concentrations around 30 µM, CMPD101 significantly alters receptor activity and signaling outcomes in neuronal models .
Relevant analyses show that CMPD101 maintains its integrity during typical experimental procedures used in pharmacological studies .
CMPD101 is primarily used in scientific research focused on:
G protein-coupled receptor kinases 2 and 3 (GRK2/3) constitute a specialized subfamily of serine/threonine kinases that orchestrate homologous desensitization of activated GPCRs through precise spatial and temporal mechanisms. These cytosolic kinases exhibit a unique activation mechanism requiring liberation of Gβγ subunits from heterotrimeric G proteins following receptor activation [7]. This Gβγ-dependent translocation to the plasma membrane positions GRK2/3 to phosphorylate agonist-occupied GPCRs, subsequently promoting β-arrestin recruitment and receptor internalization [3] [7]. This fundamental process establishes an inherent coupling between G protein activation and arrestin-mediated signaling pathways – a mechanistic feature with profound therapeutic implications.
The structural architecture of GRK2 (the most extensively studied isoform) features three functional domains: An N-terminal Regulator of G protein Signaling Homology (RH) domain that facilitates receptor recognition, a central kinase domain, and a C-terminal pleckstrin homology (PH) domain that binds Gβγ subunits and phosphatidylinositol bisphosphate (PIP₂) [3] [9]. This multidomain organization enables GRK2 to serve as a signaling nexus, integrating inputs from activated receptors, liberated Gβγ subunits, and membrane phospholipids. Importantly, the Gβγ-binding requirement creates a fundamental mechanistic constraint: GRK2/3-mediated phosphorylation and subsequent arrestin recruitment are inexorably linked to prior G protein activation [7]. This contrasts sharply with GRK5/6, which exhibit constitutive membrane association via PIP₂ binding and can phosphorylate receptors independently of G protein activation [7].
This distinction carries critical implications for biased agonism – the pharmacological phenomenon where ligands preferentially activate specific downstream pathways. Experimental evidence demonstrates that generating β-arrestin-biased ligands for GRK2/3-regulated receptors (e.g., β₂-adrenergic receptor, M₂ muscarinic receptor) is inherently challenging because their β-arrestin recruitment is mechanistically contingent upon G protein activation [7]. In cellular models using CRISPR/Cas9-engineered GRK knockout cells, disruption of GRK2-Gβγ interaction (via R587Q mutation) severely impaired β-arrestin2 recruitment to both Gₛ-coupled β₂AR and Gᵢ-coupled M₂R [7]. This deficit was rescued only when GRK2 was artificially tethered to the membrane via CAAX motif, bypassing the Gβγ requirement [7]. Consequently, therapeutically targeting GRK2/3 requires compounds capable of disrupting this intricate spatial regulation or kinase activity itself.
Pathological overexpression of GRK2 represents a hallmark maladaptation in cardiovascular diseases, particularly heart failure (HF). Elevated myocardial GRK2 levels drive excessive β-adrenergic receptor (βAR) desensitization, impairing cardiac contractility and promoting adverse remodeling [3] [8] [9]. Beyond its canonical role in GPCR regulation, GRK2 localizes to mitochondria during cellular stress, interacting with NADPH oxidase 4 (NOX4) to amplify reactive oxygen species (ROS) production and promote cardiomyocyte apoptosis [3] [5] [9]. This dual pathogenetic role – compromising contractile reserve while simultaneously exacerbating oxidative damage – positions GRK2 as a high-value therapeutic target.
In doxorubicin-induced cardiotoxicity (DIC) models, GRK2 upregulation correlates with increased oxidative stress and apoptosis. Mechanistically, GRK2 knockdown promotes binding of Poly(A)-binding protein cytoplasmic 1 (PABPC1) to Alcohol Dehydrogenase 1 (ADH1) mRNA, inhibiting its degradation. Elevated ADH1 mitigates doxorubicin-induced oxidative damage, suggesting GRK2 inhibition confers cardioprotection partly through ADH1-mediated antioxidant pathways [1]. Similarly, in renal fibrosis models (unilateral ureteral obstruction and ischemia-reperfusion), GRK2 overexpression activates NOX4-dependent ROS production, driving epithelial-mesenchymal transition (EMT) and extracellular matrix deposition [5]. Pharmacological GRK2 inhibition with CP-25 significantly attenuated these effects, confirming GRK2's role in fibrotic signaling beyond cardiovascular tissues [5].
Preclinical Efficacy Profile of cmp d101
The novel paroxetine-derived GRK2 inhibitor cmp d101 (CCG258208) demonstrates superior pharmacological properties, exhibiting 50-fold higher selectivity for GRK2 and 100-fold greater potency than its parent compound [4] [8]. In post-myocardial infarction (MI) murine models, cmp d101 administration (2 mg/kg/day) initiated at 2 weeks post-MI:
Similarly, in pressure-overload HF induced by transverse aortic constriction (TAC), cmp d101 treatment initiated at 6 weeks post-surgery halted disease progression, significantly reducing cardiac hypertrophy (heart weight/tibia length ratio), interstitial fibrosis, and chamber dilation [4] [6]. Crucially, acute administration of cmp d101 (2 mg/kg) in post-MI Göttingen mini-swine enhanced the inotropic response to dobutamine (βAR agonist), confirming improved adrenergic reserve – a key therapeutic objective in HF management [4] [8].
cmp d101 demonstrates protective efficacy beyond ischemic and pressure-overload HF. In doxorubicin-treated cardiomyocytes and mouse hearts, GRK2 inhibition reduced oxidative stress and apoptosis via upregulation of ADH1, an alcohol dehydrogenase isoform with demonstrated antioxidant functions [1]. This suggests cmp d101 may mitigate anthracycline-induced cardiotoxicity by modulating GRK2/ADH1 crosstalk. Additionally, GRK2 localizes to mitochondria during ischemic stress, where it disrupts electron transport chain efficiency and increases ROS production [3] [9]. By inhibiting mitochondrial GRK2, cmp d101 may preserve metabolic efficiency – demonstrated by improved ATP synthesis and reduced markers of oxidative damage (e.g., 4-HNE, protein carbonylation) in preclinical models [3].
GRK2/3/6-dependent regulation extends to neuromodulatory receptors including the μ-opioid receptor (MOR) and oxytocin receptor (OXTR). In neurons, OXTR undergoes robust GRK2/3/6-mediated desensitization and Rab5-dependent internalization to early endosomes following agonist stimulation [10]. Notably, this process occurs independently of β-arrestins in neuronal contexts, contrasting with mechanisms observed in heterologous expression systems [10]. This neuron-specific regulatory paradigm highlights the potential for cmp d101 to modulate neuropsychiatric pathways by altering the kinetics of neuropeptide signaling.
For MOR, endocytic efficiency exhibits agonist-selective patterns governed by GRK2/3 recruitment strength. The N-terminal domain (NTD) of GRK2/3 acts as an "agonist-selective sensor", determining the potency of receptor-GRK interaction – a critical checkpoint in desensitization dynamics [2]. Compounds like cmp d101 that inhibit GRK2 kinase activity could therefore fine-tune opioid receptor responsiveness, potentially mitigating tolerance development while preserving analgesic efficacy.
The therapeutic scope of cmp d101 extends to fibrotic disorders through GRK2's regulation of NOX4. In renal tubular epithelial cells, GRK2 physically interacts with and activates NOX4, generating superoxide that drives TGF-β1-mediated epithelial-mesenchymal transition (EMT) and collagen deposition [5]. Pharmacological GRK2 inhibition with CP-25 (structurally analogous to cmp d101) significantly reduced NOX4 expression, ROS production, and fibrotic markers (α-SMA, collagen I, fibronectin) in murine unilateral ureteral obstruction (UUO) and ischemia-reperfusion models [5]. These findings position cmp d101 as a promising anti-fibrotic agent for kidney, lung, and hepatic pathologies where GRK2-NOX4 signaling contributes to disease progression.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7